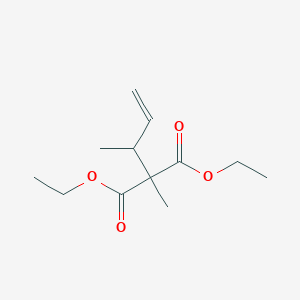
Tris(2-chlorobutyl)phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-chlorobutyl)phosphate is an organophosphate compound widely used as a flame retardant. It is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and foams. This compound is part of a broader class of organophosphates that have gained prominence due to their flame-retardant properties.
准备方法
Synthetic Routes and Reaction Conditions
Tris(2-chlorobutyl)phosphate is typically synthesized through the reaction of phosphorus oxychloride with 2-chlorobutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3C4H9ClOH→(C4H9ClO)3PO+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2-chlorobutanol are mixed in precise ratios. The reaction is typically conducted at elevated temperatures to facilitate the formation of the product. The resulting this compound is then purified through distillation or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Tris(2-chlorobutyl)phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Under specific conditions, the compound can be reduced to form different organophosphorus compounds.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphoric acid esters, reduced organophosphorus compounds, and substituted derivatives with different functional groups.
科学研究应用
Tris(2-chlorobutyl)phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studies have explored its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Research is ongoing to understand its interactions with biological molecules and its potential use in drug delivery systems.
Industry: It is extensively used in the manufacturing of flame-retardant materials, including plastics, textiles, and foams.
作用机制
The flame-retardant properties of tris(2-chlorobutyl)phosphate are primarily due to its ability to interfere with the combustion process. When exposed to heat, the compound releases phosphorus-containing radicals that inhibit the propagation of flames. These radicals react with free radicals in the flame, effectively quenching the combustion process. Additionally, the chlorine atoms in the compound contribute to the formation of a protective char layer on the material’s surface, further enhancing its fire resistance.
相似化合物的比较
Similar Compounds
- Tris(2-chloroethyl)phosphate
- Tris(2-chloropropyl)phosphate
- Tris(1,3-dichloro-2-propyl)phosphate
Uniqueness
Tris(2-chlorobutyl)phosphate is unique due to its specific chemical structure, which imparts distinct flame-retardant properties. Compared to tris(2-chloroethyl)phosphate and tris(2-chloropropyl)phosphate, this compound offers a different balance of thermal stability and reactivity, making it suitable for specific applications where other compounds may not perform as effectively.
属性
CAS 编号 |
73972-80-2 |
|---|---|
分子式 |
C12H24Cl3O4P |
分子量 |
369.6 g/mol |
IUPAC 名称 |
tris(2-chlorobutyl) phosphate |
InChI |
InChI=1S/C12H24Cl3O4P/c1-4-10(13)7-17-20(16,18-8-11(14)5-2)19-9-12(15)6-3/h10-12H,4-9H2,1-3H3 |
InChI 键 |
OPNBSZMPKHLHPV-UHFFFAOYSA-N |
规范 SMILES |
CCC(COP(=O)(OCC(CC)Cl)OCC(CC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


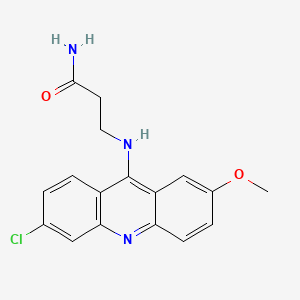
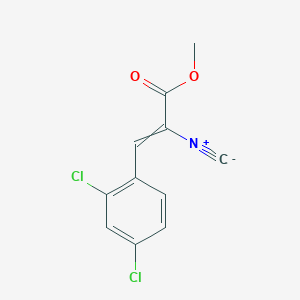
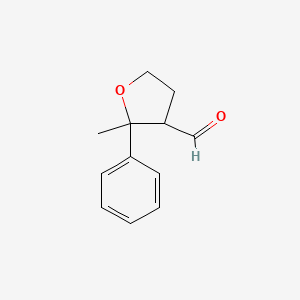

![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
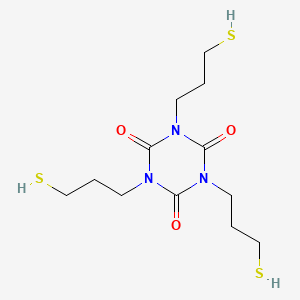
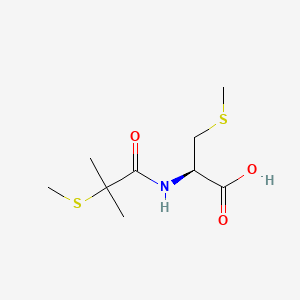


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
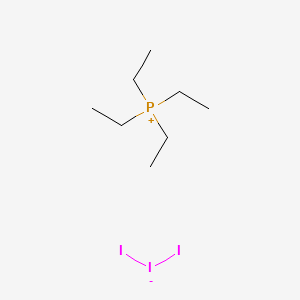
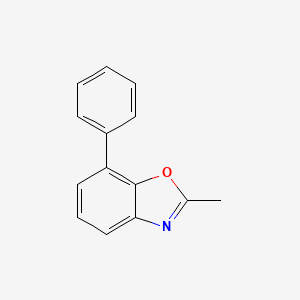
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
